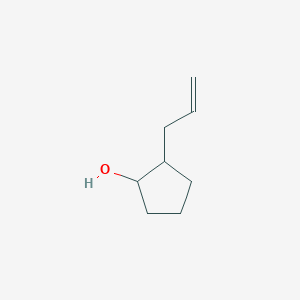
2-Allylcyclopentanol
Vue d'ensemble
Description
2-Allylcyclopentanol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate in Organic Synthesis
2-Allylcyclopentanol is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows chemists to explore various reaction mechanisms and pathways, making it valuable in the development of novel compounds. For instance, it can be involved in the synthesis of cyclopentane derivatives through stereoselective reactions, which are crucial for creating compounds with specific stereochemistry .
Reactivity and Transformations
The compound can undergo several transformations:
- Oxidation: Leads to the formation of carboxylic acids or ketones.
- Reduction: Results in the formation of alcohols.
- Substitution Reactions: Can yield substituted cyclopentanones .
Biological Applications
Enzyme-Catalyzed Reactions
In biological research, this compound serves as a substrate for studying enzyme-catalyzed reactions. Its allyl group can participate in various biochemical processes, allowing researchers to investigate mechanisms involving ketones and alcohols .
Pharmaceutical Development
The compound is being researched for its potential pharmaceutical applications. It may serve as a lead compound in drug development, particularly for therapeutic agents targeting neurological disorders. The unique structural features of this compound can enhance the efficacy and specificity of drug candidates .
Industrial Applications
Production of Fine Chemicals
Due to its distinctive odor and reactivity, this compound is also employed in the production of fragrances and flavors. Its chemical properties allow it to be used effectively in creating various aromatic compounds that find applications in the food and cosmetic industries .
Case Study 1: Stereoselective Synthesis
A notable study highlighted the use of this compound as a precursor in a highly stereoselective synthesis process. The research demonstrated how modifications to the reaction conditions could lead to improved yields and enantioselectivity, showcasing its importance in synthetic chemistry .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with specific enzymes. The findings revealed insights into how this compound can influence enzyme activity, providing a basis for further exploration into its role as a potential therapeutic agent .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Description |
|---|---|---|
| Chemical Synthesis | Intermediate for organic synthesis | Used in stereoselective reactions to form complex molecules |
| Biological Research | Enzyme-catalyzed reactions | Investigates mechanisms involving ketones and alcohols |
| Pharmaceutical Development | Potential drug candidate | Targeting neurological disorders |
| Industrial Production | Fragrance and flavor production | Utilized for its unique odor and reactivity |
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
2-prop-2-enylcyclopentan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-4-7-5-3-6-8(7)9/h2,7-9H,1,3-6H2 |
Clé InChI |
AKMQRQYIMCRNHP-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCC1O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













